molecular formula C17H10ClNO4S B11961498 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile CAS No. 853407-09-7

3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile

Cat. No.: B11961498
CAS No.: 853407-09-7
M. Wt: 359.8 g/mol
InChI Key: IODMJVUVCCNMTM-XNTDXEJSSA-N
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Description

3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the acrylonitrile moiety: This step may involve the use of reagents such as acrylonitrile and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include furanones or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: May be used as a probe to study biological pathways.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: Could be used in diagnostic assays.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a building block in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-furanacrylonitrile: Similar structure but lacks the sulfonyl group.

    2-(Furan-2-ylsulfonyl)acrylonitrile: Similar structure but lacks the chlorophenyl group.

    3-(5-(4-Methylphenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

The presence of both the chlorophenyl and furan-2-ylsulfonyl groups in 3-(5-(4-Chlorophenyl)furan-2-yl)-2-(furan-2-ylsulfonyl)acrylonitrile makes it unique. This combination of functional groups may impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

853407-09-7

Molecular Formula

C17H10ClNO4S

Molecular Weight

359.8 g/mol

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-(furan-2-ylsulfonyl)prop-2-enenitrile

InChI

InChI=1S/C17H10ClNO4S/c18-13-5-3-12(4-6-13)16-8-7-14(23-16)10-15(11-19)24(20,21)17-2-1-9-22-17/h1-10H/b15-10+

InChI Key

IODMJVUVCCNMTM-XNTDXEJSSA-N

Isomeric SMILES

C1=COC(=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

C1=COC(=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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